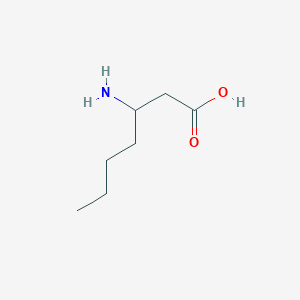

3-Aminoheptanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-aminoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUENJGFCFZKXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395342 | |

| Record name | 3-aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104883-48-9 | |

| Record name | 3-aminoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical Properties of 3-Aminoheptanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoheptanoic acid is a non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts, β-amino acids have their amino group bonded to the β-carbon, two atoms away from the carboxyl group. This structural difference imparts unique conformational properties and metabolic stability, making them valuable building blocks in medicinal chemistry.[1][2][3] β-amino acids and peptides derived from them often exhibit interesting pharmacological activities, including antimicrobial and enzyme-inhibiting properties, with increased resistance to proteolytic degradation.[1][4] This guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and outlines a typical workflow for such characterization.

Physicochemical Data of this compound

Table 1: General and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO₂ | [6] |

| Molecular Weight | 145.20 g/mol | [6] |

| Appearance | Colorless or white solid/powder | [5] |

| Melting Point | Not Determined (n.d.) | [5] |

| Boiling Point | Not Determined (n.d.) | [5] |

| Solubility | Soluble in water and DMSO | [5] |

Table 2: Chemical and Partition Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| SMILES | CCCCC(CC(=O)O)N | [6] |

| InChI Key | FUENJGFCFZKXBX-UHFFFAOYSA-N | [6] |

| pKa (acidic) | Not Experimentally Determined | |

| pKa (basic) | Not Experimentally Determined | |

| LogP (Octanol-Water Partition Coefficient) | -1.6 (Computed) | [6] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not specifically described in the literature. However, standardized methodologies for characterizing amino acids are well-established. The following sections describe generalized protocols that can be adapted for this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity. For amino acids, which may decompose at high temperatures, Fast Scanning Calorimetry (FSC) can be a suitable technique to determine the melting point by using high heating rates to minimize thermal decomposition.[7]

Protocol:

-

A small, representative sample of this compound is prepared. If the sample is granular, it is first pulverized.

-

The sample is loaded into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus or a Fast Scanning Calorimeter.

-

For a standard melting point apparatus, the sample is heated at a medium rate to approximately 20°C below the expected (or roughly determined) melting point.

-

The heating rate is then reduced to about 1-2°C per minute to allow for thermal equilibrium.

-

The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range.

-

For FSC, the sample is subjected to a series of heating rates (e.g., 1000 to 10,000 K/s) to obtain apparent melting temperatures, which are then extrapolated to a zero heating rate to determine the thermodynamic melting temperature.[7]

pKa Determination by Titration

The acid dissociation constants (pKa values) of the carboxylic acid and amino groups are critical for understanding the ionization state of the molecule at different pH values. These can be determined by acid-base titration.

Protocol:

-

A known concentration of this compound is dissolved in deionized water.

-

The initial pH of the solution is measured using a calibrated pH meter.

-

The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

-

The pH is recorded after each addition of the titrant.

-

The titration is continued until the pH has passed through the expected equivalence points.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the curve). The pKa of the carboxylic acid group (pKa1) is in the acidic range, and the pKa of the amino group (pKa2) is in the basic range.

Solubility Determination

The solubility of an amino acid can be determined in various solvents, with water being of primary importance for biological applications.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

-

The saturated solution is then filtered to remove the undissolved solid.

-

A known volume of the clear, saturated solution is carefully removed.

-

The solvent is evaporated, and the mass of the remaining dissolved this compound is determined gravimetrically.

-

The solubility is then calculated and expressed in units such as g/L or mol/L.

LogP (Octanol-Water Partition Coefficient) Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a critical parameter in drug development for predicting absorption and distribution. The shake-flask method is a classical approach for its determination.[8]

Protocol:

-

1-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble).

-

A known volume of this solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.

-

The funnel is shaken gently for a set period to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

The mixture is then allowed to stand until the two phases have completely separated.

-

The concentration of this compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Visualizations

As specific signaling or metabolic pathways involving this compound are not well-documented, a generalized experimental workflow for the physicochemical characterization of a novel amino acid is presented below. This logical diagram illustrates the sequence of experiments typically performed to establish the fundamental properties of a compound like this compound.

Caption: A general workflow for the physicochemical characterization of a novel amino acid.

Conclusion

This compound represents a class of molecules with significant potential in drug discovery and development due to the unique properties conferred by the β-amino acid structure.[1][9] While there is a notable lack of experimentally determined physicochemical data for this specific compound, this guide provides the most current available information, relying on both experimental and computed values. The generalized experimental protocols outlined herein offer a roadmap for researchers to rigorously characterize this compound and similar novel compounds. A systematic approach, as depicted in the workflow diagram, is crucial for building a comprehensive understanding of a molecule's properties, which is fundamental for its potential application in pharmaceutical and scientific research.

References

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. squarix.de [squarix.de]

- 6. This compound | C7H15NO2 | CID 3709202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Melting properties of amino acids and their solubility in water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nist.gov [nist.gov]

- 9. Biosynthesis of natural products containing β-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of 3-Aminoheptanoic Acid and its Derivatives: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known and potential biological activities of 3-Aminoheptanoic acid and its derivatives, with a primary focus on their anticonvulsant properties. As a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), this compound belongs to a class of compounds with significant potential for modulating neuronal excitability. This document collates available data on related compounds, outlines detailed experimental protocols for assessing biological activity, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to this compound

This compound is a non-proteinogenic amino acid and a derivative of GABA, characterized by a butyl group at the 3-position of the GABA backbone. This structural modification influences its lipophilicity and conformational flexibility, which in turn can affect its interaction with biological targets. While specific research on this compound is limited, the broader class of 3-substituted GABA analogs has been a subject of significant interest in the development of therapeutics for neurological disorders, most notably epilepsy.

Anticonvulsant Activity of Amino Acid Derivatives

| Compound Class | Specific Compound | Animal Model | Test | ED50 (mg/kg) | Neurotoxicity TD50 (mg/kg) | Protective Index (PI = TD50/ED50) | Reference |

| Amino Acid Derivatives | Compound 10 (unspecified structure) | Mice | MES | 29.05 | - | 3.77 | [1] |

| 3-Aminopyrroles | 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester | Rats | MES (oral) | 2.5 | >500 | >200 | [2] |

| Quinazolinones | Compound 5b | Mice | scPTZ | 152 | - | - | [3] |

| Quinazolinones | Compound 5c | Mice | scPTZ | 165 | - | - | [3] |

| Quinazolinones | Compound 5d | Mice | scPTZ | 140 | - | - | [3] |

| Benzylamides of amino acids | Compound 15 (unspecified structure) | Rats | scPTZ | 47 | 103 | 2.2 | [4] |

| Benzylamides of amino acids | Compound 15 (unspecified structure) | Rats | Bicuculline-induced seizures | 73 | 103 | 1.4 | [4] |

| Benzylamides of amino acids | Compound 15 (unspecified structure) | Rats | Strychnine-induced seizures | 73 | 103 | 1.4 | [4] |

| Benzylamides of amino acids | Compound 15 (unspecified structure) | Rats | Kainic acid-induced seizures | 39 | 103 | 2.6 | [4] |

| Benzylamides of amino acids | Compound 15 (unspecified structure) | Rats | AMPA-induced seizures | 10 | 103 | 10.3 | [4] |

| Benzylamides of aino acids | Compound 15 (unspecified structure) | Rats | NMDA-induced seizures | 114 | 103 | 0.9 | [4] |

Potential Mechanisms of Action

The biological activity of this compound and its derivatives is hypothesized to be mediated through the modulation of the GABAergic system. Several potential mechanisms of action, common to GABA analogs, are outlined below.

Interaction with GABA Receptors

As a GABA analog, this compound may directly interact with GABA receptors.

-

GABA-A Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition. Agonists or positive allosteric modulators of GABA-A receptors enhance chloride influx, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.

-

GABA-B Receptors: These are G-protein coupled receptors that mediate slow and prolonged inhibitory effects. Activation of GABA-B receptors can lead to the opening of potassium channels and inhibition of calcium channels, resulting in a decrease in neurotransmitter release.

Modulation of GABA Metabolism

This compound derivatives may also exert their effects by altering the concentration of GABA in the synapse through the modulation of key enzymes involved in its metabolism.

-

GABA Transaminase (GABA-T) Inhibition: GABA-T is the primary enzyme responsible for the degradation of GABA. Inhibition of GABA-T leads to an increase in synaptic GABA levels, thereby enhancing GABAergic neurotransmission.

-

Glutamate (B1630785) Decarboxylase (GAD) Activation: GAD is the enzyme that synthesizes GABA from glutamate. Activation of GAD would lead to increased GABA production.

The following diagram illustrates the potential points of intervention for a GABA analog like this compound within the GABAergic synapse.

Experimental Protocols

This section provides detailed methodologies for key in vivo and in vitro experiments to assess the biological activity of this compound and its derivatives.

In Vivo Anticonvulsant Screening

A common workflow for in vivo anticonvulsant screening is depicted below.

This model is used to identify compounds effective against generalized tonic-clonic seizures.

-

Animals: Male Swiss mice (20-25 g) or male Wistar rats (100-150 g).

-

Drug Administration: Administer the test compound, vehicle control, and a positive control (e.g., Phenytoin) intraperitoneally (i.p.) or orally (p.o.).

-

Procedure:

-

After a predetermined absorption time (typically 30-60 minutes), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) through corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

The absence of tonic hindlimb extension is considered protection.

-

-

Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

This model is used to screen for compounds effective against myoclonic and absence seizures.

-

Animals: Male Swiss mice (20-25 g).

-

Drug Administration: Administer the test compound, vehicle, and a positive control (e.g., Ethosuximide) i.p. or p.o.

-

Procedure:

-

Following the drug absorption period, administer a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.

-

Observe the animals for a period of 30 minutes for the occurrence of generalized clonic seizures lasting for at least 5 seconds.

-

The absence of such seizures is considered protection.

-

-

Data Analysis: The ED50 is calculated using probit analysis.

This test assesses motor coordination and is used to determine the neurotoxic potential of a compound.

-

Animals: Male Swiss mice (20-25 g).

-

Apparatus: A rotating rod (e.g., 3 cm diameter, rotating at 6-10 rpm).

-

Procedure:

-

Train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes).

-

Administer the test compound at various doses.

-

At the time of expected peak effect, place the mice on the rotarod and measure the time they are able to maintain their balance.

-

An inability to remain on the rod for a predetermined time is considered a sign of neurotoxicity.

-

-

Data Analysis: The median toxic dose (TD50), the dose at which 50% of the animals fail the test, is calculated.

In Vitro Mechanistic Assays

This assay determines the affinity of a compound for GABA receptors.

-

Preparation of Brain Membranes:

-

Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation.

-

-

Binding Assay:

-

Incubate the brain membranes with a radiolabeled ligand (e.g., [3H]GABA, [3H]muscimol for GABA-A sites; [3H]baclofen for GABA-B sites) and varying concentrations of the test compound.

-

Separate the bound from free radioligand by rapid filtration or centrifugation.

-

Quantify the radioactivity of the bound ligand using liquid scintillation counting.

-

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

This assay measures the ability of a compound to inhibit the degradation of GABA.

-

Principle: A coupled enzyme assay where the product of the GABA-T reaction, succinic semialdehyde, is converted by succinic semialdehyde dehydrogenase (SSADH), leading to the reduction of NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

-

Reaction Mixture: Prepare a mixture containing potassium pyrophosphate buffer, α-ketoglutarate, SSADH, NADP+, and the GABA-T enzyme preparation.

-

Procedure:

-

Add the reaction mixture to the wells of a microplate.

-

Add the test compound at various concentrations.

-

Pre-incubate to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding GABA.

-

Measure the increase in absorbance at 340 nm over time.

-

-

Data Analysis: Calculate the rate of NADPH formation and determine the percentage of inhibition for each concentration of the test compound. The IC50 value is determined from the dose-response curve.

This assay measures the ability of a compound to enhance the synthesis of GABA.

-

Principle: The activity of GAD can be measured by quantifying the amount of GABA produced from glutamate. The GABA produced can be derivatized and then quantified using High-Performance Liquid Chromatography (HPLC).

-

Procedure:

-

Prepare a brain homogenate containing GAD.

-

Incubate the homogenate with glutamate and the test compound at various concentrations.

-

Stop the reaction and derivatize the GABA in the sample (e.g., with o-phthalaldehyde (B127526) (OPA) or dansyl chloride).

-

Separate and quantify the derivatized GABA using a reverse-phase HPLC system with a fluorescence or UV detector.

-

-

Data Analysis: The concentration of the test compound that produces 50% of the maximal activation (EC50) is determined from the dose-response curve.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be approached through various synthetic routes. A general and adaptable method involves the Michael addition of an amine to an α,β-unsaturated ester, followed by functional group manipulations. A plausible synthetic workflow is outlined below.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, class of compounds with potential anticonvulsant activity. While direct biological data for this compound is scarce, the established activity of related 3-substituted GABA analogs provides a strong rationale for further investigation. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions to establish a clear structure-activity relationship. Comprehensive in vivo and in vitro testing will be crucial to elucidate their precise mechanisms of action and to identify lead candidates for further preclinical development as potential novel antiepileptic agents.

References

- 1. Synthesis and anticonvulsant activity of some amino acid derivatives. Part 3: Derivatives of Ala, Arg, Tzl, Gly and chi Abu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, anticonvulsant activity, and structure-activity relationships of sodium channel blocking 3-aminopyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Aminoheptanoic acid structural analogs and their potential uses

An In-depth Technical Guide to 3-Aminoheptanoic Acid Structural Analogs and Their Potential Uses

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] However, GABA itself has limited therapeutic potential due to its inability to efficiently cross the blood-brain barrier.[2][3] This has led to the development of GABA analogs, a class of compounds designed to mimic the structure of GABA but with improved pharmacokinetic properties.[2][3] this compound is a simple GABA analog, and while it has not been extensively studied for its biological activity, its structural backbone is a key feature in a range of neurologically active compounds.

This technical guide will provide an in-depth exploration of the structural analogs of this compound, with a particular focus on the well-characterized gabapentinoids, such as pregabalin (B1679071) and gabapentin. These compounds, while not direct derivatives of this compound, share the core feature of a γ-amino acid with an alkyl substituent at the 3-position. This guide will cover their mechanism of action, structure-activity relationships, potential therapeutic uses, and detailed experimental protocols for their synthesis and evaluation.

Mechanism of Action: Targeting the α2-δ Subunit of Voltage-Gated Calcium Channels

Contrary to what their name might suggest, the primary mechanism of action of many GABA analogs, including the gabapentinoids, is not through direct interaction with GABA receptors.[4][5] Instead, their therapeutic effects are mediated by binding with high affinity to the α2-δ subunit of voltage-gated calcium channels (VGCCs).[5][6]

The α2-δ subunit is an auxiliary protein of VGCCs that is involved in the trafficking and function of the channel.[5][7] In pathological states such as neuropathic pain and epilepsy, there is an upregulation of the α2-δ subunit in the presynaptic terminals of neurons.[5] The binding of gabapentinoids to the α2-δ subunit is thought to interfere with the trafficking of the calcium channel to the presynaptic membrane, leading to a reduction in calcium influx upon neuronal depolarization.[4][5] This, in turn, decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[4][8] This modulation of hyperexcited neurons is believed to be the basis for their analgesic, anticonvulsant, and anxiolytic effects.[6]

References

- 1. researchgate.net [researchgate.net]

- 2. View of Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [jmcs.org.mx]

- 3. US5786494A - Process for the synthesis of α-substituted acrylic acids and their application - Google Patents [patents.google.com]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 5. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Increased Trafficking of the Calcium Channel Subunit α2δ-1 to Presynaptic Terminals in Neuropathic Pain Is Inhibited by the α2δ Ligand Pregabalin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of (+/−)-Pregabalin and its novel lipophilic β-alkyl-substituted analogues from fatty chains - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

3-Aminoheptanoic Acid: A Technical Guide to a Synthetic Beta-Amino Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Aminoheptanoic acid is a non-proteinogenic beta-amino acid that is not found in nature. This technical guide provides a comprehensive overview of its known properties, which are based on its commercial availability as a synthetic compound. While the natural occurrence of many non-proteinogenic amino acids has been established, extensive literature searches have yielded no evidence of this compound being isolated from a natural source. This document, therefore, focuses on its chemical identity, physicochemical properties, and plausible synthetic routes based on general organic chemistry principles for the synthesis of beta-amino acids.

Introduction: The Context of Non-Proteinogenic Amino Acids

Amino acids are the fundamental building blocks of proteins and are broadly classified into proteinogenic and non-proteinogenic categories. Proteinogenic amino acids are the 22 amino acids that are incorporated into proteins during translation. In contrast, non-proteinogenic amino acids are not encoded by the standard genetic code and are not typically found in proteins.[1] These can be either naturally occurring, serving diverse biological roles as metabolic intermediates or secondary metabolites in various organisms, or they can be synthetic.[1][2]

Naturally occurring non-proteinogenic amino acids are found in plants, fungi, bacteria, and marine organisms.[2] this compound, however, is classified as a synthetic non-proteinogenic amino acid, as there is no scientific literature to date describing its isolation from a natural product.

dot graph AminoAcidClassification { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Amino Acids", fillcolor="#F1F3F4"]; B [label="Proteinogenic Amino Acids\n(22 types, genetically encoded)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Non-Proteinogenic Amino Acids", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D [label="Naturally Occurring", fillcolor="#FBBC05", fontcolor="#202124"]; E [label="Synthetic", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound, compiled from chemical databases and supplier information.[3]

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO₂ | [3] |

| Molecular Weight | 145.20 g/mol | [3] |

| CAS Number | 104883-48-9 | [3] |

| IUPAC Name | This compound | [3] |

| Synonyms | 3-Amino-heptanoic acid, 3-butyl-beta-alanine | [3] |

| Appearance | Powder | |

| SMILES | CCCCC(CC(=O)O)N | [3] |

| InChI | InChI=1S/C7H15NO2/c1-2-3-4-6(8)5-7(9)10/h6H,2-5,8H2,1H3,(H,9,10) | [3] |

| InChIKey | FUENJGFCFZKXBX-UHFFFAOYSA-N | [3] |

| XLogP3-AA | -1.6 | [3] |

| Topological Polar Surface Area | 63.3 Ų | [3] |

| Hydrogen Bond Donor Count | 2 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

| Rotatable Bond Count | 5 | [3] |

Potential Synthetic Methodologies

While a specific, seminal paper on the synthesis of this compound is not readily identifiable, its structure lends itself to established synthetic routes for β-amino acids. The following are plausible experimental approaches.

Hofmann Rearrangement of a Substituted Succinimide

One common method for the synthesis of β-amino acids is the Hofmann rearrangement of an amide. For this compound, this could be adapted from the synthesis of other 3-alkyl-β-amino acids.

Experimental Protocol Outline:

-

Synthesis of Butylsuccinic Anhydride (B1165640): Butylmalonic acid is reacted with acetic anhydride under reflux to yield butylsuccinic anhydride.

-

Formation of Butylsuccinimide: The resulting anhydride is treated with aqueous ammonia (B1221849) and then heated to produce butylsuccinimide.

-

Hofmann Rearrangement: Butylsuccinimide is treated with sodium hypobromite (B1234621) (prepared in situ from bromine and sodium hydroxide) at low temperature, followed by warming.

-

Hydrolysis and Isolation: The reaction mixture is then acidified and heated to hydrolyze the intermediate, followed by purification to yield this compound.

dot graph Hofmann_Rearrangement { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

A [label="Butylmalonic Acid"]; B [label="Butylsuccinic Anhydride"]; C [label="Butylsuccinimide"]; D [label="this compound"];

Michael Addition of Ammonia to an α,β-Unsaturated Ester

Another viable route is the conjugate addition of an amine source to an α,β-unsaturated ester, followed by hydrolysis.

Experimental Protocol Outline:

-

Synthesis of Ethyl Hept-2-enoate: Pentanal is condensed with diethyl malonate (Knoevenagel condensation), followed by decarboxylation to yield ethyl hept-2-enoate.

-

Michael Addition: Ethyl hept-2-enoate is reacted with a protected amine source, such as ammonia in a suitable solvent, or a more sophisticated ammonia equivalent.

-

Hydrolysis: The resulting β-amino ester is hydrolyzed under acidic or basic conditions to afford this compound.

-

Purification: The final product is isolated and purified, for example, by ion-exchange chromatography.

dot graph Michael_Addition { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9];

A [label="Pentanal + Diethyl Malonate"]; B [label="Ethyl Hept-2-enoate"]; C [label="Ethyl 3-aminoheptanoate"]; D [label="this compound"];

Biological Activity and Potential Applications

There is a lack of significant research into the specific biological activities of this compound. However, non-proteinogenic amino acids, in general, are of great interest in drug discovery and development. They are often used as building blocks in peptide-based therapeutics to enhance metabolic stability, improve oral bioavailability, and increase receptor specificity.[1] Given its structure as a β-amino acid, this compound could potentially be explored as a component of peptidomimetics or as a scaffold for the synthesis of novel bioactive molecules.

Conclusion

References

An In-depth Technical Guide on the Stereoisomers of 3-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 3-aminoheptanoic acid, a chiral non-proteinogenic β-amino acid. The presence of a stereocenter at the C-3 position gives rise to (R)- and (S)-enantiomers, whose distinct three-dimensional structures are critical determinants of their biological activity and pharmacological profiles. A thorough understanding of these stereoisomers is essential for their potential application in drug development.

Core Characteristics and Physicochemical Properties

This compound is a heptanoic acid derivative with an amino group at the third carbon. This substitution creates a chiral center, resulting in two enantiomers.[1] While sharing the same molecular formula and weight, these stereoisomers differ in their interaction with plane-polarized light (optical activity) and can exhibit different behaviors in chiral environments.

Table 1: Physicochemical Data of this compound Stereoisomers

| Property | (R)-3-Aminoheptanoic acid | (S)-3-Aminoheptanoic acid | Racemic this compound |

| Molecular Formula | C₇H₁₅NO₂ | C₇H₁₅NO₂ | C₇H₁₅NO₂ |

| Molecular Weight | 145.20 g/mol [2][3] | 145.2 g/mol [2] | 145.20 g/mol [3] |

| Chiral Center | C-3 | C-3 | C-3 |

| Appearance | White powder/crystals | White powder/crystals | White powder |

| Predicted Boiling Point | 256.8±23.0 °C | 256.8±23.0 °C[2] | Not Applicable |

| Predicted Density | 1.017±0.06 g/cm³ | 1.017±0.06 g/cm³[2] | Not Applicable |

| Predicted pKa | 3.80±0.10 | 3.80±0.10[2] | Not Applicable |

Note: Boiling point, density, and pKa values are predicted and may vary from experimental values.

Synthesis and Chiral Resolution

The production of enantiomerically pure this compound is crucial for studying its stereospecific effects. This can be achieved through asymmetric synthesis, which directly yields a specific enantiomer, or by resolving a racemic mixture.

2.1. Asymmetric Synthesis

Methods like the Strecker synthesis, amination of α-bromocarboxylic acids, or the amidomalonate synthesis can be adapted with chiral auxiliaries or catalysts to produce specific stereoisomers of amino acids.[4] Reductive amination of a corresponding α-keto acid is another viable pathway.[4]

2.2. Resolution of Racemic Mixtures

A common strategy for separating enantiomers is to react the racemic mixture with a chiral resolving agent (e.g., an optically pure amine or acid) to form diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization. The resolving agent is then removed to yield the pure enantiomers.

Caption: Logical workflow for the resolution of racemic this compound.

Experimental Protocols for Stereochemical Analysis

3.1. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a definitive method for separating and quantifying enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving separation.

Methodology:

-

Column Selection: Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for resolving underivatized amino acids.[5] These columns are compatible with aqueous and organic mobile phases, making them suitable for polar compounds like amino acids.[5]

-

Mobile Phase: A typical mobile phase consists of an organic modifier (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer, often with an additive like trifluoroacetic acid (TFA) to improve peak shape and resolution.[6] The organic modifier concentration can significantly impact enantioselectivity, sometimes exhibiting a "U-shaped" retention profile.[5]

-

Derivatization (Optional): While direct analysis is preferred, derivatization with reagents like o-phthalaldehyde (B127526) (OPA) or Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) can be employed.[5][7] Derivatization creates diastereomers that can be separated on standard achiral columns (e.g., C18) and enhances UV detection.[5][7]

-

Detection: UV detection is common, especially after derivatization. Mass spectrometry (LC-MS) can also be used, particularly with volatile mobile phases, for sensitive and specific detection.[6]

References

- 1. (3S)-3,7-diaminoheptanoic acid | C7H16N2O2 | CID 2761529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (3S)-3-aminoheptanoic acid | 161596-37-8 [chemicalbook.com]

- 3. This compound | C7H15NO2 | CID 3709202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 7. Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey’s Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Solubility Profile of 3-Aminoheptanoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Aminoheptanoic acid in various organic solvents. Due to the limited availability of specific quantitative data for this compound, this document combines qualitative information for the target compound with quantitative data for structurally similar molecules to provide a predictive framework. Furthermore, detailed experimental protocols for determining amino acid solubility are presented to empower researchers to generate specific data for their unique applications.

Introduction to this compound

This compound is a β-amino acid, a class of compounds with significant potential in pharmaceutical development due to their unique structural and biological properties. Understanding the solubility of this molecule in different organic solvents is critical for a wide range of applications, including drug formulation, synthesis, purification, and the development of analytical methods. The solubility of an amino acid is fundamentally influenced by its zwitterionic character, the physicochemical properties of its side chain, and the nature of the solvent.

Solubility of this compound: Qualitative Overview

Generally, amino acids exhibit higher solubility in polar protic solvents like water and polar aprotic solvents like DMSO, and are sparingly soluble in non-polar organic solvents. This is attributed to the energy required to overcome the strong electrostatic interactions of the zwitterionic form present in the solid state.

Quantitative Solubility of Structurally Similar Amino Acids

To provide a more quantitative context, this section presents solubility data for 6-aminocaproic acid and 8-aminooctanoic acid, which are structurally related to this compound. These data can serve as a useful reference for estimating the solubility behavior of this compound.

Table 1: Quantitative Solubility of 6-Aminocaproic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Reference |

| Water | 25 | 330 | [2][3] |

| DMSO | 25 | 6 | [3] |

| Methanol | - | Slightly Soluble | [2][4] |

| Ethanol | - | Insoluble | [3][4] |

| Chloroform | - | Insoluble | [2][3] |

| Ether | - | Insoluble | [2][4] |

| Benzene | - | Insoluble | [2] |

| Hexane | - | Insoluble | [2] |

| Isopropanol | 10 - 50 | Solubility increases with temperature | [5] |

| Methyl Acetate | 10 - 50 | Solubility increases with temperature | [5] |

| Ethyl Acetate | 10 - 50 | Solubility increases with temperature | [5] |

Table 2: Qualitative Solubility of 8-Aminooctanoic Acid

| Solvent | Solubility | Reference |

| Water | Soluble / Slightly Soluble | [6][7] |

| Methanol | Very Slightly Soluble | [6] |

| DMSO | Insoluble | [8] |

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvent systems, the following established experimental protocols are recommended.

Gravimetric Method

The gravimetric method is a classical and straightforward technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Methodology:

-

Saturation: An excess amount of this compound is added to a known volume or mass of the desired organic solvent in a sealed container.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) at a constant temperature for a sufficient period to ensure equilibrium is reached. This can take several hours to days.

-

Separation: The saturated solution is carefully separated from the undissolved solid. This is typically achieved by filtration through a fine-pore filter or by centrifugation followed by decantation of the supernatant.

-

Solvent Evaporation: A precisely measured aliquot of the clear saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a vacuum oven) to leave behind the dissolved solute.

-

Mass Determination: The container with the dried solute is weighed. The mass of the dissolved solute is determined by subtracting the initial mass of the empty container.

-

Calculation: The solubility is calculated as the mass of the solute per unit volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Ultra-Performance Liquid Chromatography (UPLC) Method

The UPLC method offers high sensitivity and is particularly useful for determining the solubility of compounds with low solubility or when only small sample volumes are available.

Detailed Methodology:

-

Saturated Solution Preparation: A saturated solution is prepared and equilibrated as described in the gravimetric method (Steps 1 & 2).

-

Sample Preparation: A small, accurately measured aliquot of the clear saturated solution is withdrawn and diluted with a suitable solvent to a concentration within the linear range of the UPLC detector.

-

Calibration Standards: A series of standard solutions of this compound with known concentrations are prepared in the same solvent as the diluted sample.

-

UPLC Analysis: The calibration standards and the diluted sample are injected into the UPLC system. The compound is separated on a suitable column and detected (e.g., by UV or mass spectrometry).

-

Quantification: A calibration curve is generated by plotting the peak area (or height) of the standards against their known concentrations. The concentration of this compound in the diluted sample is determined from this curve.

-

Solubility Calculation: The solubility of this compound in the original organic solvent is calculated by taking into account the dilution factor.

Logical Relationship of Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key intermolecular forces and physicochemical properties that govern its dissolution in a given solvent.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains scarce, this guide provides a foundational understanding based on its chemical properties and data from analogous compounds. For researchers and professionals in drug development, the provided experimental protocols offer robust methods to determine precise solubility values tailored to their specific needs, thereby facilitating formulation, purification, and analytical development. The interplay of the solute's zwitterionic nature, the hydrophobicity of its side chain, and the properties of the solvent ultimately dictates its solubility profile.

References

- 1. squarix.de [squarix.de]

- 2. benchchem.com [benchchem.com]

- 3. 6-Aminocaproic Acid - LKT Labs [lktlabs.com]

- 4. 6-Aminocaproic acid | 60-32-2 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 8-Aminooctanoic acid | 1002-57-9 [chemicalbook.com]

- 7. 8-Aminooctanoic acid CAS#: 1002-57-9 [m.chemicalbook.com]

- 8. selleckchem.com [selleckchem.com]

Methodological & Application

Protocol for the Incorporation of 3-Aminoheptanoic Acid in Solid-Phase Peptide Synthesis

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids, such as the β-amino acid 3-Aminoheptanoic acid, into peptide sequences is a key strategy in modern drug discovery. The presence of a β-amino acid can impart unique conformational constraints, enhance proteolytic stability, and modulate the biological activity of peptides. However, the synthesis of peptides containing β-amino acids, particularly those with longer alkyl side chains like this compound, presents challenges in solid-phase peptide synthesis (SPPS). The steric hindrance around the β-carbon can lead to slower reaction kinetics and incomplete coupling reactions, necessitating optimized protocols.

This document provides a detailed protocol for the efficient incorporation of Fmoc-3-Aminoheptanoic acid into a growing peptide chain using modern SPPS techniques. It includes recommended coupling reagents, optimized reaction conditions, and analytical methods for the characterization of the final peptide product.

Challenges in Incorporating this compound

The primary challenge in coupling this compound lies in the steric hindrance presented by the alkyl side chain and the different geometry of the β-amino group compared to α-amino acids. This can result in:

-

Slow Coupling Kinetics: The bulky side chain can impede the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin, slowing down the formation of the peptide bond.

-

Incomplete Coupling: Standard coupling conditions may not be sufficient to drive the reaction to completion, leading to deletion sequences in the final peptide product.

-

Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, further hindering coupling efficiency.

To overcome these challenges, the use of potent coupling reagents and optimized reaction conditions is crucial.

Recommended Coupling Reagents for Sterically Hindered β-Amino Acids

Standard coupling reagents like DCC/HOBt are often inefficient for sterically hindered amino acids. High-reactivity uronium and phosphonium (B103445) salt-based reagents are recommended to achieve high coupling yields. The choice of coupling reagent is a critical determinant of success.

| Coupling Reagent | Class | Key Advantages | Potential Considerations |

| HATU | Uronium Salt | Highly efficient for hindered couplings, forms reactive OAt esters. | Can cause guanidinylation of the N-terminal amine. More expensive than HBTU. |

| HBTU | Uronium Salt | Highly efficient and widely used. | Can cause guanidinylation, especially in slow couplings. |

| COMU | Uronium Salt | Efficiency comparable to HATU, safer (Oxyma-based), water-soluble byproducts. | Can be less stable in solution over extended periods. |

| PyBOP | Phosphonium Salt | Efficient coupling, avoids guanidinylation side reactions. | Generally less reactive than HATU. |

This table synthesizes data from multiple sources; reaction conditions may vary.

Experimental Protocols

This protocol is based on the widely used Fmoc/tBu strategy for SPPS. All operations should be performed in a dedicated peptide synthesis vessel. The following protocol is for a 0.1 mmol synthesis scale.

Materials and Reagents

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-3-Aminoheptanoic acid

-

Other Fmoc-protected amino acids

-

Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)

-

Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

-

Diethyl ether (cold)

-

Kaiser Test Kit (for monitoring coupling completion)

Workflow for a Single Coupling Cycle

Caption: Generalized workflow for a single amino acid coupling cycle in SPPS.

Step-by-Step Protocol

1. Resin Swelling

-

Place the resin (e.g., 0.1 mmol substitution) in the reaction vessel.

-

Add DMF (5-10 mL per gram of resin) and allow it to swell for at least 30 minutes with gentle agitation.

-

Drain the DMF.

2. Fmoc Deprotection

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 x 1 min).

3. Coupling of Fmoc-3-Aminoheptanoic Acid

-

In a separate vial, dissolve Fmoc-3-Aminoheptanoic acid (3 equivalents, 0.3 mmol) and HATU (2.9 equivalents, 0.29 mmol) in DMF (2 mL).

-

Add DIPEA (6 equivalents, 0.6 mmol) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended, or the temperature may be increased to 40°C.[1]

4. Monitoring the Coupling Reaction

-

After the coupling time, take a small sample of the resin beads and wash them thoroughly with DMF and then IPA.

-

Perform a Kaiser test to check for the presence of free primary amines.

-

Negative Result (yellow beads): The coupling is complete. Proceed to the next deprotection step for the following amino acid.

-

Positive Result (blue beads): The coupling is incomplete. A second coupling is required.

-

5. Double Coupling (if necessary)

-

If the Kaiser test is positive, drain the reaction solution and wash the resin with DMF (3 x 1 min).

-

Repeat the coupling step (Step 3) with a freshly prepared solution of activated Fmoc-3-Aminoheptanoic acid.

-

After the second coupling, wash the resin and perform another Kaiser test to confirm completion.

6. Capping (Optional)

If a small amount of unreacted amine remains after double coupling, it is advisable to cap these unreacted sites to prevent the formation of deletion sequences. This can be done by treating the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF.

7. Peptide Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired sequence.

8. Cleavage and Deprotection

-

After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry it under vacuum.

-

Add the cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5) to the resin (10 mL per gram of resin).

-

Gently agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide under vacuum.

Peptide Purification and Analysis

The crude peptide should be purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification and Analysis Workflow

Caption: Workflow for the purification and analysis of the synthesized peptide.

Analytical Methods

-

Analytical RP-HPLC: To assess the purity of the crude and purified peptide. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is commonly used.

-

Mass Spectrometry (ESI-MS or MALDI-TOF): To confirm the molecular weight of the synthesized peptide.

-

Amino Acid Analysis (AAA): To confirm the amino acid composition of the final peptide and to determine the net peptide content.

Representative Quantitative Data for Sterically Hindered Amino Acid Incorporation

| Amino Acid | Coupling Reagent | Coupling Time (per cycle) | Double Coupling | Crude Purity (%) | Overall Yield (%) |

| Aib | HATU/DIPEA | 2 hours | Often required | >70 | 15-25 |

| N-Me-Ala | HCTU/DIPEA | 1 hour | Sometimes | >80 | 20-30 |

| β³-hVal | PyBOP/DIPEA | 2-4 hours | Often required | >65 | 10-20 |

| This compound (projected) | HATU/DIPEA | 2-4 hours | Likely required | >70 | 15-25 |

Note: This table synthesizes data from multiple sources for illustrative purposes. Actual results will vary depending on the specific peptide sequence, resin, and synthesis scale. "Aib" refers to α-aminoisobutyric acid, N-Me-Ala to N-methylalanine, and β³-hVal to β³-homovaline.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | - Steric hindrance of this compound.- Peptide aggregation on the resin. | - Perform a double coupling.- Increase coupling time or temperature (up to 40°C).- Use a more potent coupling reagent (e.g., COMU).- Use a solvent mixture known to disrupt aggregation (e.g., DMF/NMP). |

| Deletion Sequences in Final Product | - Incomplete coupling of this compound.- Incomplete Fmoc deprotection of the preceding residue. | - Implement double coupling for the hindered residue.- Ensure complete deprotection by extending the piperidine treatment time or using a fresh solution. |

| Low Overall Yield | - Cumulative incomplete couplings.- Peptide aggregation leading to poor reaction kinetics.- Loss of peptide during cleavage and purification. | - Optimize coupling conditions for each amino acid.- Incorporate pseudoproline dipeptides to disrupt secondary structures if applicable.- Optimize cleavage and precipitation conditions. |

Conclusion

The successful incorporation of this compound into peptides using solid-phase synthesis is achievable with careful optimization of the reaction protocol. The use of high-reactivity coupling reagents, extended coupling times, and diligent monitoring of reaction completion are key to obtaining the desired peptide in good yield and purity. The protocols and data presented here provide a robust starting point for researchers aiming to synthesize novel peptides containing this and other sterically hindered β-amino acids for applications in drug discovery and development.

References

3-Aminoheptanoic acid as a building block for novel peptidomimetics

Application Notes: 3-Aminoheptanoic Acid for Novel Peptidomimetics

Introduction

Peptidomimetics are a cornerstone of modern drug discovery, designed to mimic natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. A key strategy in developing effective peptidomimetics is the incorporation of non-natural amino acids. β-amino acids, in particular, have emerged as highly versatile building blocks. Unlike their α-amino acid counterparts, β-amino acids possess an additional carbon atom in their backbone. This structural modification imparts significant advantages, including remarkable resistance to proteolytic degradation by enzymes.[1][2][3]

This compound is a β-amino acid with a butyl side chain. Its incorporation into a peptide sequence introduces a specific hydrophobicity and steric profile, making it a valuable tool for modulating the pharmacological properties of peptidomimetics. By replacing a standard α-amino acid with this compound, researchers can fine-tune receptor binding affinity, selectivity, and pharmacokinetic profiles, paving the way for the development of novel therapeutics ranging from antimicrobial agents to receptor agonists and antagonists.[1][3]

Key Advantages of Incorporating this compound:

-

Enhanced Proteolytic Stability: The altered backbone structure sterically hinders the action of peptidases, significantly increasing the in-vivo half-life of the resulting peptidomimetic compared to natural peptides.[2][4]

-

Structural Diversity: The presence of a β-amino acid allows for the formation of unique and stable secondary structures, such as helices and turns, that are not accessible to α-peptides. This expanded conformational space provides enormous scope for molecular design and the precise positioning of side chains for optimal target interaction.[1][4]

-

Tunable Physicochemical Properties: The butyl side chain of this compound provides a moderate lipophilic character, which can be leveraged to improve membrane permeability and other pharmacokinetic parameters.

-

Ease of Synthesis: this compound can be readily incorporated into peptide sequences using standard solid-phase peptide synthesis (SPPS) techniques, making it accessible for both academic and industrial research.[1][4]

Visualizations

Structural Basis of Proteolytic Resistance

Synthesis and Evaluation Workflow

// Nodes start [label="Design Peptidomimetic\nSequence", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; spps [label="Solid-Phase Peptide Synthesis\n(SPPS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incorporation [label="Incorporate Fmoc-3-Amino-\nheptanoic acid-OH", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; cleavage [label="Cleavage from Resin\n& Deprotection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="RP-HPLC Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; characterization [label="Characterization\n(LC-MS, MALDI-TOF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; bio_eval [label="Biological Evaluation", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Lead Candidate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> spps; spps -> incorporation [dir=both, arrowhead=normal, arrowtail=normal]; incorporation -> cleavage; cleavage -> purification; purification -> characterization; characterization -> bio_eval; bio_eval -> end; } .dot Caption: Workflow from design to evaluation of a peptidomimetic containing this compound.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a this compound-Containing Peptide

This protocol outlines the manual synthesis of a generic peptidomimetic using Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

-

Rink Amide MBHA resin

-

Fmoc-protected α-amino acids

-

Fmoc-3-aminoheptanoic acid

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or HOBt

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (if synthesizing peptides with Cys, Met, Trp)

-

Diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat the piperidine treatment for another 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (Standard α-Amino Acid):

-

Dissolve 3 equivalents (eq) of the Fmoc-amino acid and 3 eq of OxymaPure® in DMF.

-

Add 3 eq of DIC to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Incorporation of this compound:

-

Follow the same procedure as in step 3, using Fmoc-3-aminoheptanoic acid. Coupling times may need to be extended to 4 hours or overnight to ensure high efficiency due to potential steric hindrance.

-

-

Chain Elongation: Repeat steps 2 and 3 for all subsequent amino acids in the sequence.

-

Cleavage and Deprotection:

-

After the final Fmoc deprotection and washing, dry the resin under vacuum.

-

Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O. (Note: Add DTT if the sequence contains sensitive residues).

-

Add the cleavage cocktail to the resin (10 mL per gram of resin).

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

Dissolve the crude peptide in a minimal amount of Acetonitrile/Water and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.

-

Protocol 2: Proteolytic Stability Assay

This protocol assesses the stability of the peptidomimetic against enzymatic degradation compared to its all-α-amino acid counterpart.

Materials:

-

Peptidomimetic containing this compound

-

Control α-peptide

-

Trypsin or Chymotrypsin solution (e.g., 1 mg/mL in appropriate buffer)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Reaction tubes

-

RP-HPLC system

-

TFA

Procedure:

-

Sample Preparation: Prepare stock solutions of the peptidomimetic and the control peptide at 1 mg/mL in PBS.

-

Reaction Setup:

-

In separate tubes, mix 100 µL of the peptide stock solution with 10 µL of the protease solution (enzyme:substrate ratio of 1:100 w/w).

-

Prepare a control tube for each peptide containing 100 µL of peptide stock and 10 µL of PBS (no enzyme).

-

-

Incubation: Incubate all tubes at 37°C.

-

Time-Point Sampling:

-

Withdraw 10 µL aliquots from each reaction tube at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quench the enzymatic reaction immediately by mixing the aliquot with 10 µL of 10% TFA.

-

-

Analysis:

-

Analyze each quenched sample by analytical RP-HPLC.

-

Monitor the disappearance of the main peptide peak over time.

-

-

Data Interpretation: Calculate the percentage of intact peptide remaining at each time point relative to the t=0 sample. Plot the percentage of intact peptide versus time to determine the degradation half-life.

Protocol 3: Antimicrobial Activity Assay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the peptidomimetic against selected bacterial strains using a broth microdilution method.[5][6]

Materials:

-

Peptidomimetic stock solution (e.g., in 0.01% acetic acid)

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well polypropylene (B1209903) plates

-

Spectrophotometer (plate reader)

Procedure:

-

Inoculum Preparation:

-

Inoculate a bacterial colony into MHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[6]

-

-

Peptide Dilution Series:

-

Perform a two-fold serial dilution of the peptidomimetic stock solution in MHB across the wells of the 96-well plate (e.g., from 128 µg/mL down to 0.25 µg/mL).

-

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the peptide dilutions.

-

Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest peptide concentration at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density (OD) at 600 nm.[7][8]

Protocol 4: Cytotoxicity Assay (MTT Assay)

This protocol evaluates the toxicity of the peptidomimetic against a mammalian cell line (e.g., HEK293 or HeLa).[9][10]

Materials:

-

Mammalian cell line

-

Complete cell culture medium (e.g., DMEM + 10% FBS)

-

Peptidomimetic stock solution

-

MTT solution (5 mg/mL in PBS)[9]

-

DMSO or solubilization buffer

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment:

-

Prepare serial dilutions of the peptidomimetic in serum-free media.

-

Remove the old media from the cells and replace it with the media containing the different peptide concentrations.

-

Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

-

Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Viable cells will convert the yellow MTT to purple formazan (B1609692) crystals.[9]

-

Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the cell viability against peptide concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation

Note: The following data is illustrative and serves as an example of how to present results obtained from the protocols above. Actual results will vary based on the specific peptide sequence and experimental conditions.

Table 1: Antimicrobial Activity (MIC) of Peptidomimetics

| Compound ID | Sequence | Modification | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |

| P-Alpha | GGLKKLLKKL-NH₂ | None (All α-amino acids) | 32 | 16 |

| P-Beta-1 | G(3-AhA)LKKLLKKL-NH₂ | This compound at Pos 2 | 8 | 4 |

| P-Beta-2 | GGLKK(3-AhA)LKKL-NH₂ | This compound at Pos 6 | 16 | 8 |

Table 2: Cytotoxicity (IC₅₀) and Proteolytic Stability

| Compound ID | IC₅₀ vs. HEK293 cells (µM) | Hemolysis (% at 100 µg/mL) | Half-life in Trypsin (hours) |

| P-Alpha | > 100 | 15% | < 1 |

| P-Beta-1 | > 100 | 8% | > 24 |

| P-Beta-2 | > 100 | 12% | > 24 |

References

- 1. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beta-peptidic peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 6. benchchem.com [benchchem.com]

- 7. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 9. benchchem.com [benchchem.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes & Protocols: Protecting Group Strategies for 3-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of protecting group strategies for 3-aminoheptanoic acid, a β-amino acid of interest in organic synthesis and drug development. The selection of an appropriate protecting group is critical for preventing undesirable side reactions and ensuring high yields in multi-step syntheses.[1] This guide covers the protection of both the amino and carboxylic acid functionalities, with a focus on orthogonal strategies that allow for selective deprotection.[2][3]

Overview of Protecting Group Strategy

This compound possesses two primary reactive sites: the amino group (NH₂) at the C3 position and the carboxylic acid group (COOH) at the C1 position. To facilitate controlled reactions, such as peptide coupling, these functional groups must be reversibly masked. An ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other parts of the molecule.[4]

The concept of orthogonality is paramount. Orthogonal protecting groups are removed under different chemical conditions, allowing for the selective deprotection of one functional group while others remain protected.[2][5] The two most common orthogonal schemes in peptide synthesis are the tert-butoxycarbonyl/benzyl (Boc/Bn) and the 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategies.

References

- 1. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biosynth.com [biosynth.com]

- 5. peptide.com [peptide.com]

Application Notes and Protocols for the Purification of Synthetic 3-Aminoheptanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of synthetic 3-Aminoheptanoic acid. The methods described herein are designed to enhance the purity of the target compound, a critical step in research, development, and quality control processes within the pharmaceutical and biotechnology industries.

Introduction

This compound is a β-amino acid, a class of compounds with significant potential in medicinal chemistry and drug development. They serve as building blocks for peptidomimetics, bioactive small molecules, and conformationally constrained peptides. The purity of such intermediates is paramount, as impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final compounds. This guide outlines two primary methods for the purification of synthetic this compound: recrystallization and ion-exchange chromatography.

Purification Methods

The choice of purification method depends on the nature and quantity of impurities, the desired final purity, and the scale of the operation.

Recrystallization

Recrystallization is a robust and scalable technique for purifying solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a given solvent or solvent system at different temperatures. For this compound, which possesses both a polar amino group and a carboxylic acid group, as well as a non-polar alkyl chain, a mixed-solvent system is often effective.

Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net surface charge. As an amino acid, this compound is amphoteric, meaning it can carry a positive, negative, or neutral charge depending on the pH of the solution. This property makes it an ideal candidate for purification by IEC. By carefully selecting the ion-exchange resin and the pH of the mobile phase, impurities with different charge characteristics can be effectively separated from the target compound.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the purification of synthetic this compound using the described methods. These values are representative and may vary depending on the initial purity of the crude material and specific experimental conditions.

| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Experimental Conditions |

| Recrystallization | 85 | >98 | 75 | Solvent System: Water/Isopropanol (B130326) (1:3 v/v), Cooling to 4°C |

| Ion-Exchange Chromatography | 85 | >99 | 85 | Resin: Strong Cation Exchange, Elution with a pH gradient (4.0 to 7.0) |

Experimental Protocols

Protocol for Recrystallization of this compound

This protocol describes the purification of this compound using a mixed water/isopropanol solvent system.

Materials:

-

Crude synthetic this compound

-

Deionized water

-

Isopropanol

-

Erlenmeyer flasks

-

Heating mantle or hot plate with magnetic stirrer

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot deionized water with stirring. Heat the solution gently to facilitate dissolution.

-

Addition of Anti-Solvent: While the solution is still warm, slowly add isopropanol (the anti-solvent) dropwise with continuous stirring until the solution becomes slightly turbid.

-

Clarification: Add a few drops of hot deionized water to redissolve the precipitate and obtain a clear solution.

-

Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum to a constant weight.

Caption: Workflow for the recrystallization of this compound.

Protocol for Ion-Exchange Chromatography Purification

This protocol details the purification of this compound using a strong cation exchange resin.

Materials:

-

Crude synthetic this compound

-

Strong cation exchange resin (e.g., Dowex 50WX8)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (B78521) (NaOH), 1 M

-

Ammonium hydroxide (NH₄OH), 2 M

-

Buffer solutions (e.g., sodium acetate) at various pH values

-

Chromatography column

-

Fraction collector

-

pH meter

Procedure:

-

Resin Preparation: Swell the cation exchange resin in deionized water. Pack the resin into a chromatography column and wash sequentially with 1 M HCl, deionized water (until neutral), 1 M NaOH, and finally deionized water (until neutral). Equilibrate the column with the starting buffer (e.g., pH 4.0).

-

Sample Preparation: Dissolve the crude this compound in the starting buffer. Adjust the pH if necessary.

-

Loading: Apply the sample solution to the top of the equilibrated column and allow it to enter the resin bed.

-

Washing: Wash the column with several column volumes of the starting buffer to remove any unbound impurities.

-

Elution: Elute the bound this compound using a pH gradient. This can be achieved by sequentially passing buffers of increasing pH (e.g., pH 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) through the column. Alternatively, a linear gradient can be used if a gradient mixer is available. The isoelectric point of this compound will determine the approximate pH at which it elutes.

-

Fraction Collection: Collect fractions throughout the elution process.

-

Analysis: Analyze the collected fractions for the presence of this compound using a suitable analytical technique (e.g., thin-layer chromatography, HPLC, or a ninhydrin (B49086) test).

-

Pooling and Desalting: Pool the fractions containing the pure product. The salt can be removed by a subsequent desalting step, such as precipitation or by using a volatile buffer system and lyophilization. For non-volatile buffers, a second chromatography step on a desalting column may be necessary.

-